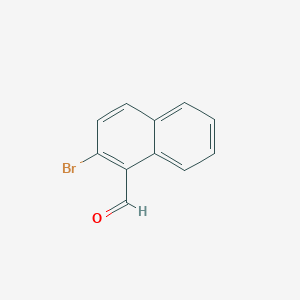
2-Bromo-1-naphthaldehyde
概要
説明
2-Bromo-1-naphthaldehyde is a useful research compound. Its molecular formula is C11H7BrO and its molecular weight is 235.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoacid Catalysis
- Photocatalyzed Formation of Bonds : 2-naphthol derivatives, closely related to 2-Bromo-1-naphthaldehyde, are used in organic synthesis for the preparation of various compounds via excited-state proton transfer. This process is important in the acid-catalyzed formation of C–C and C–S bonds (Strada et al., 2019).
Supramolecular Chemistry
- Building Block for Fluorescent Sensors : 2-Hydroxy-1-naphthaldehyde, a related compound, serves as a versatile backbone for developing various fluorescent chemosensors. It's particularly useful in recognizing different cations and anions due to its ability to act as a hydrogen bond donor and acceptor (Das & Goswami, 2017).
Intermediate in Synthesis
- Synthesis of 6-Methoxy-2-naphthaldehyde : this compound can be an intermediate in the synthesis of compounds like 6-Methoxy-2-naphthaldehyde, which has applications in pharmaceuticals and organic chemistry (Tong Guo-tong, 2007).
Sensor Development
- Excited-State Intramolecular Proton Transfer : The unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in derivatives of 2-hydroxy-1-naphthaldehyde is exploited in the development of sensors. These systems can be used in creating new types of sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).
Catalysis
- Ionic Liquid-Catalyzed Synthesis : Studies indicate the use of this compound derivatives in ionic liquid-catalyzed synthesis of various compounds, enhancing yields and reaction efficiency (Zandieh et al., 2019).
Safety and Hazards
2-Bromo-1-naphthaldehyde is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
Aldehydes, in general, are known to react with various biological molecules, including proteins and dna, which could potentially be the targets of this compound .
Mode of Action
2-Bromo-1-naphthaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with various nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
生化学分析
Biochemical Properties
2-Bromo-1-naphthaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a reagent in the synthesis of Hoveyda-Grubbs type metathesis catalysts, which are crucial in cross olefin metathesis reactions . Additionally, this compound is involved in the preparation of novel cercosporamide derivatives, which act as potent selective PPARγ modulators . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound promotes the expansion of CD8+ T cells and limits Th1/Th17 cell development, thereby mitigating experimental autoimmune encephalomyelitis . This indicates its potential in modulating immune responses and treating autoimmune diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form oximes and hydrazones by reacting with hydroxylamine and hydrazine, respectively . These reactions are crucial in organic synthesis and biochemical applications. Additionally, this compound’s ability to interact with specific biomolecules and enzymes, such as PPARγ, further elucidates its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in an experimental autoimmune encephalomyelitis model, varying doses of this compound were administered to mice, resulting in different levels of CD8+ T cell expansion and Th1/Th17 cell inhibition . Higher doses were associated with more pronounced effects, but potential toxic or adverse effects at high doses need to be carefully monitored.
特性
IUPAC Name |
2-bromonaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIPTTLNJAQLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466195 | |
| Record name | 2-Bromo-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269066-75-3 | |
| Record name | 2-Bromo-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
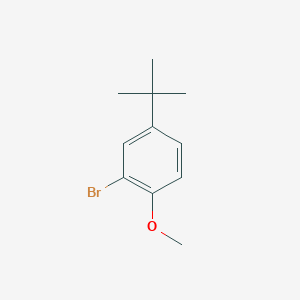

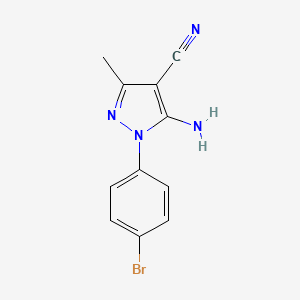
![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)





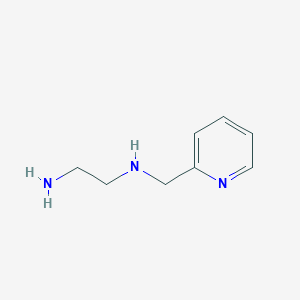

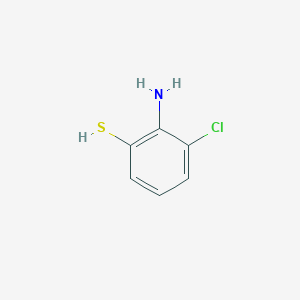

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)
